6-Chloro-2-fluoropyridin-3-amine

Description

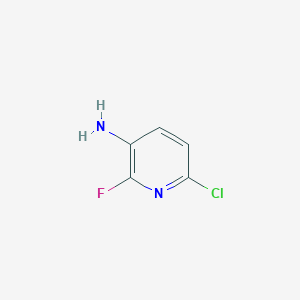

6-Chloro-2-fluoropyridin-3-amine (CAS 1227600-05-6, molecular formula C₅H₄ClFN₂) is a halogenated pyridine derivative with a molecular weight of 146.55 g/mol. Its structure features a chlorine atom at position 6, fluorine at position 2, and an amine group at position 3. It is stored under inert conditions (2–8°C, dark) due to sensitivity to light and oxidation.

Properties

IUPAC Name |

6-chloro-2-fluoropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZXYERGAGPQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-2-fluoropyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a diazotization reaction followed by a Sandmeyer reaction to introduce the fluorine atom, resulting in the formation of this compound . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

6-Chloro-2-fluoropyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines with different oxidation states.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for forming carbon-carbon bonds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyridine derivatives.

Scientific Research Applications

6-Chloro-2-fluoropyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoropyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins critical for cell signaling, thereby modulating biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

Key structural analogs differ in halogen placement, substituent groups, and amine positions, impacting physicochemical properties and applications.

Table 1: Structural and Physical Property Comparison

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|---|

| 6-Chloro-2-fluoropyridin-3-amine | 1227600-05-6 | C₅H₄ClFN₂ | 146.55 | Cl (6), F (2), NH₂ (3) | Halogens, primary amine |

| 6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine | - | C₁₁H₇ClF₂N₂ | 240.64 | Cl (6), F (3), NH-Ar (2) | Aryl amine, fluoroaryl |

| 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine | 111928-64-4 | C₆H₃ClF₃N₃O₂ | 241.56 | Cl (6), NO₂ (3), CF₃ (5), NH₂ (2) | Nitro, trifluoromethyl |

| 6-Fluoropyridin-3-amine | 1827-27-6 | C₅H₅FN₂ | 112.10 | F (6), NH₂ (3) | Single halogen, amine |

| 6-Chloro-2-methylpyridin-3-amine | 145934-89-0 | C₆H₇ClN₂ | 142.59 | Cl (6), CH₃ (2), NH₂ (3) | Methyl, chlorine |

Hazard and Stability Profiles

- This compound : Requires inert storage; less stable than methyl-substituted analogs (e.g., 6-Chloro-2-methylpyridin-3-amine) due to fluorine’s electronegativity .

Biological Activity

Overview

6-Chloro-2-fluoropyridin-3-amine is a heterocyclic organic compound characterized by a chlorine atom at the 6th position, a fluorine atom at the 2nd position, and an amine group at the 3rd position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and oncology.

The synthesis of this compound typically involves several steps starting from commercially available precursors. A common method includes chlorination of 2-aminopyridine, followed by diazotization and a Sandmeyer reaction to introduce the fluorine atom. This multi-step synthesis allows for the precise incorporation of functional groups that enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. It may act as an inhibitor of various kinases or other proteins essential for cellular processes, thereby modulating biological responses. The unique combination of chlorine and fluorine atoms contributes to its lipophilicity and stability, which are crucial for effective binding to target proteins .

Pharmacological Applications

-

Medicinal Chemistry :

- Neurological Disorders : The compound has been studied for its potential in treating neurological disorders through modulation of neurotransmitter pathways.

- Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival .

-

Agrochemicals :

- The compound is utilized in developing pesticides and herbicides due to its ability to interfere with biological processes in pests and weeds, highlighting its versatility beyond medicinal applications.

Study 1: Inhibition of Kinase Activity

In a study exploring the inhibition of Tyrosine Kinase 2 (TYK2), this compound was identified as a selective inhibitor. This study demonstrated that the compound could effectively block TYK2 activity, which is critical in autoimmune disease pathways. The results indicated significant potential for therapeutic use in conditions like rheumatoid arthritis .

Study 2: Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of this compound. In vitro assays showed that it reduced the production of inflammatory mediators in macrophages, suggesting a mechanism involving inhibition of NF-kB signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cl at position 6, F at position 2, NH2 at position 3 | Anti-inflammatory, anticancer |

| 2-Chloro-5-(trifluoromethyl)pyridine | Cl at position 2, trifluoromethyl group | Less studied; potential neuroactivity |

| 6-(Trifluoromethoxy)pyridin-3-amine | Trifluoromethoxy group | Focused on receptor binding studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.